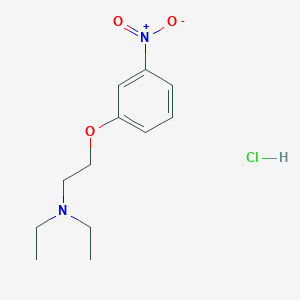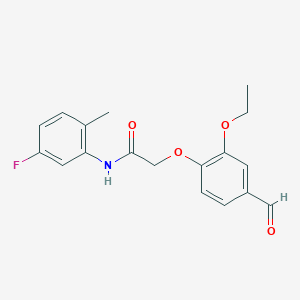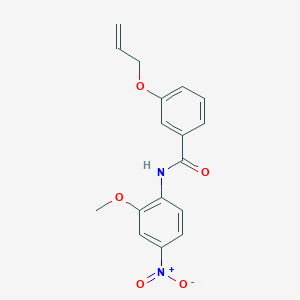![molecular formula C18H20ClNO2 B4411221 2-chloro-N-[2-(mesityloxy)ethyl]benzamide](/img/structure/B4411221.png)
2-chloro-N-[2-(mesityloxy)ethyl]benzamide
Vue d'ensemble
Description
2-chloro-N-[2-(mesityloxy)ethyl]benzamide, also known as Cl-MOBE, is a chemical compound that has gained attention in scientific research for its potential use as a selective inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. Therefore, the inhibition of PKC has been explored as a potential therapeutic target for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-(mesityloxy)ethyl]benzamide involves the binding of the compound to the regulatory domain of PKC, thereby preventing its activation and subsequent downstream signaling. This inhibition of PKC activity has been shown to induce apoptosis, or programmed cell death, in cancer cells and reduce inflammation in animal models of inflammatory diseases.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, this compound has also been studied for its biochemical and physiological effects. Studies have shown that this compound can modulate calcium signaling in cells, which plays a crucial role in various cellular processes, including muscle contraction and neurotransmitter release. Furthermore, this compound has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-chloro-N-[2-(mesityloxy)ethyl]benzamide is its selectivity towards certain PKC isoforms, which allows for targeted inhibition of specific cellular pathways. However, one of the limitations of this compound is its limited solubility in water, which can make its use in certain experiments challenging.
Orientations Futures
There are several future directions for the study of 2-chloro-N-[2-(mesityloxy)ethyl]benzamide. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of this compound. Additionally, the potential use of this compound in combination with other therapies, such as chemotherapy, radiation therapy, and immunotherapy, for the treatment of cancer warrants further investigation. Furthermore, the role of this compound in modulating calcium signaling and reducing inflammation in neurodegenerative diseases requires further exploration. Finally, the development of more water-soluble forms of this compound could expand its use in various experimental settings.
Applications De Recherche Scientifique
2-chloro-N-[2-(mesityloxy)ethyl]benzamide has been extensively studied for its potential use as a PKC inhibitor in scientific research. Studies have shown that this compound exhibits selectivity towards certain PKC isoforms, such as PKCα and PKCε, while sparing others, such as PKCδ and PKCθ. This selectivity makes this compound a promising candidate for the development of PKC-targeted therapies.
Propriétés
IUPAC Name |
2-chloro-N-[2-(2,4,6-trimethylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-12-10-13(2)17(14(3)11-12)22-9-8-20-18(21)15-6-4-5-7-16(15)19/h4-7,10-11H,8-9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBGUEPTCGTKFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCNC(=O)C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4411139.png)
![2-[(2-aminophenyl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4411142.png)

![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazole hydrochloride](/img/structure/B4411158.png)

![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-phenylacetamide](/img/structure/B4411181.png)
![methyl 7-(3-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4411188.png)

![4-{[(2-cyanophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4411191.png)

![4-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4411199.png)

![N-[2-(4-isopropoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4411215.png)
